molecular formula C18H17F2N5O3 B2674404 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide CAS No. 1005306-51-3

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2674404
CAS No.: 1005306-51-3
M. Wt: 389.363
InChI Key: OEVPWOBDHMFNOZ-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and an acetamide moiety linked to a 4-ethoxyphenoxy chain.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O3/c1-2-27-13-4-6-14(7-5-13)28-11-18(26)21-10-17-22-23-24-25(17)12-3-8-15(19)16(20)9-12/h3-9H,2,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPWOBDHMFNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,4-difluoroaniline with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 4-ethoxyphenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters and purification techniques, such as recrystallization and chromatography, are crucial for achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrazole derivatives can act as potent antiproliferative agents. Specifically, compounds with a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring have shown maximal activity against cancer cell lines. These compounds can inhibit tubulin polymerization at the colchicine site, which is crucial for cancer cell division. Notably, studies demonstrated that certain tetrazole derivatives induced apoptosis through the mitochondrial pathway by activating caspases, suggesting their potential as anticancer agents .

Antimicrobial Properties

Tetrazole compounds have been synthesized and evaluated for their antimicrobial properties. Some studies reported that specific tetrazole derivatives exhibited significant antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans. For instance, a series of substituted tetrazoles demonstrated varying degrees of activity against different pathogens, highlighting their potential use in treating infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of tetrazole derivatives. Research has shown that modifications in the molecular structure can significantly influence biological activity. For example, shortening alkyl chains or altering substituents can enhance or diminish antimicrobial activity against specific bacterial strains . The SAR studies provide valuable insights into how different functional groups affect the pharmacological properties of these compounds.

Anticancer Research

A notable case study involved the evaluation of a specific tetrazole compound in a nude mouse model bearing HT-29 xenografts. The compound significantly reduced tumor growth compared to control groups, showcasing its potential as an antimitotic agent .

Antimicrobial Screening

In another study, various tetrazole derivatives were screened for their antimicrobial efficacy using the disc diffusion method. Results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents against resistant bacterial strains .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityPotent inhibitors of tubulin polymerization; induce apoptosis through caspase activation
Antimicrobial PropertiesSignificant activity against Staphylococcus aureus and Candida albicans
Structure-Activity RelationshipModifications in structure can enhance or reduce biological activity
Case StudiesDemonstrated efficacy in reducing tumor growth in vivo; effective antimicrobial screening results

Mechanism of Action

The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and difluorophenyl group are believed to play a crucial role in its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the observed bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its tetrazole core and 4-ethoxyphenoxyacetamide side chain. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound Tetrazole 3,4-Difluorophenyl, 4-ethoxyphenoxyacetamide Not Provided Unknown (inferred stability from fluorination)
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772) Tetrazole 3,4-Difluorophenyl, 4-fluorophenylacetamide 347.29 Research use; structural analog
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Cpd 51) Triazole 2,5-Difluorophenyl, phenylthioacetamide Not Provided Antiproliferative activity; yield 42.4%
BG15555 Acetamide + Thiazole 2,4-Difluorophenyl, thiazole 344.38 Structural diversity; lower molecular weight
2-(2,4-Difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Acetamide + Thiazole 2,4-Difluorophenyl, thiazole 344.38 Unknown activity; commercial availability
Key Observations:

Core Heterocycle Differences: The tetrazole in the target compound contrasts with triazole derivatives (e.g., Compound 51), which are more common in drug design due to their metabolic stability and synthetic accessibility . Thiazole-containing analogs (e.g., BG15555) lack the tetrazole core but share fluorophenyl groups, suggesting divergent biological targets .

Substituent Effects: The 4-ethoxyphenoxy group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to purely aromatic substituents (e.g., 4-fluorophenyl in BE45772) . Fluorination patterns (3,4-difluoro vs.

Biological Activity

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C13_{13}H14_{14}F2_{2}N4_{4}O3_{3}
Molecular Weight 333.31 g/mol
CAS Number 86386-77-8
Melting Point 192-194 °C
LogP 2.129

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds containing the tetrazole ring. The tetrazole moiety is known to enhance the biological activity of various derivatives. For instance, a review on 1,2,4-triazole derivatives indicated that these compounds exhibited broad-spectrum antifungal activity due to their ability to inhibit fungal cell wall synthesis and disrupt membrane integrity .

The specific compound has shown promise in preliminary antifungal assays, suggesting it may be effective against strains resistant to conventional treatments.

Antimicrobial and Antioxidant Properties

In addition to antifungal properties, several studies have reported that tetrazole derivatives possess antimicrobial and antioxidant activities. For example, a series of pyrazole carboxamides demonstrated notable antimicrobial effects against various bacterial strains . The presence of the difluorophenyl group in our compound may contribute to enhanced interactions with microbial targets.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the molecular structure affect biological activity. The incorporation of the difluorophenyl group has been associated with increased potency in similar compounds. Research indicates that fluorinated phenyl groups can improve lipophilicity and enhance binding affinity to biological targets .

Case Studies

  • Antifungal Efficacy Study
    • A study evaluated a series of tetrazole derivatives against Candida species. The results indicated that modifications at the phenyl ring significantly influenced antifungal activity. The compound was among those showing promising results against resistant strains .
  • Antimicrobial Activity Assessment
    • In another study assessing various pyrazole derivatives, it was found that compounds with similar structural features exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that our compound may also exhibit similar activity .
  • In Vivo Studies
    • Preliminary in vivo studies on related tetrazole compounds have shown promising results in animal models for treating fungal infections. These studies highlight the potential for clinical applications of our compound in treating systemic fungal infections .

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